molecular formula C21H17N7O3 B2828863 3-(4-methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1206992-65-5

3-(4-methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2828863
CAS No.: 1206992-65-5
M. Wt: 415.413
InChI Key: PJNBTRGPYNKNQY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolo-pyrimidinone core fused with a 1,2,4-oxadiazole moiety. The structure includes:

  • A 4-methoxyphenyl group at position 3, contributing electron-donating properties.
  • A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 5, linked via a methyl bridge to the triazolo-pyrimidinone core.

Characterization methods include 1H NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3/c1-13-3-5-14(6-4-13)19-23-17(31-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)15-7-9-16(30-2)10-8-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBTRGPYNKNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl and p-tolyl groups are introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents (R1, R2) Core Structure Key Properties/Applications References
Target Compound R1 = 4-methoxyphenyl, R2 = 4-methylphenyl Triazolo[4,5-d]pyrimidin-7-one Not explicitly reported
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one R1 = 3-methoxybenzyl, R2 = 3,4-dimethoxy Triazolo[4,5-d]pyrimidin-7-one High-resolution crystallography data
6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one R1 = 4-fluorobenzyl, R2 = 3,4-dimethyl Triazolo[4,5-d]pyrimidin-7-one Custom synthesis for drug discovery
6-(4-Methylphenyl)-9-(4-methoxyphenylmethylene)-triazolo[4,3-a]pyrimidin-5-one R1 = 4-methoxyphenyl, fused cyclopenta Triazolo[4,3-a]pyrimidin-5-one Anticandidate in pharmaceutical screens
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-pyrimidinethione R1 = 3-methylphenyl, thione core Pyrimidinethione Structural isomer with altered reactivity

Key Observations:

Methyl groups on the oxadiazole (e.g., ) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Core Modifications: Replacement of the triazolo-pyrimidinone core with pyrimidinethione () introduces a sulfur atom, altering redox properties and metal-binding affinity .

Key Observations:

  • The target compound’s synthesis likely parallels methods in and , using acid-catalyzed cyclization or cesium carbonate-mediated coupling .
  • Microwave-assisted synthesis () reduces reaction time but requires specialized equipment compared to conventional heating .

Physicochemical and Spectral Data

Table 3: Spectroscopic Comparison

Compound Type 1H NMR (δ, ppm) IR (cm⁻¹) Mass (m/z) References
Target Compound
Triazolo-thiadiazin-6-one 7.2–8.1 (aromatic), 4.3 (CH2) 1680 (C=O), 1250 (C-O-C) 589 [M+H]+
Benzo[b]oxazin-pyrimidine 6.9–7.8 (aromatic), 2.5 (CH3) 1720 (C=O), 1600 (C=N) 432 [M+H]+

Key Observations:

  • The absence of explicit data for the target compound highlights a research gap. However, analogues show characteristic C=O stretches (~1680–1720 cm⁻¹) and aromatic proton shifts (δ 6.9–8.1) .

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